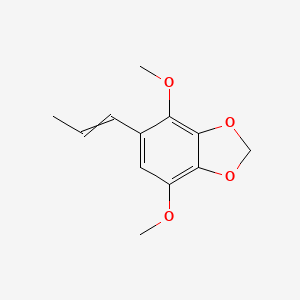

4,7-Dimethoxy-5-(prop-1-en-1-yl)-2H-1,3-benzodioxole

Description

Properties

CAS No. |

921936-70-1 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

4,7-dimethoxy-5-prop-1-enyl-1,3-benzodioxole |

InChI |

InChI=1S/C12H14O4/c1-4-5-8-6-9(13-2)11-12(10(8)14-3)16-7-15-11/h4-6H,7H2,1-3H3 |

InChI Key |

XKCIPTFOQRVXGG-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC1=CC(=C2C(=C1OC)OCO2)OC |

Origin of Product |

United States |

Preparation Methods

Structural and Nomenclature Considerations

The IUPAC name 4,7-dimethoxy-5-(prop-1-en-1-yl)-2H-1,3-benzodioxole explicitly defines its substituents:

- Methoxy groups : At positions 4 and 7 on the benzene ring.

- Prop-1-en-1-yl group : A three-carbon allyl chain (-CH₂CH=CH₂) at position 5.

- 1,3-Benzodioxole : A fused bicyclic system with oxygen atoms at positions 1 and 3.

The molecular formula (C₁₂H₁₄O₄) and weight (222.24 g/mol) are consistent with its PubChem entry (CID 53397165). The SMILES string CC=CC1=CC(=C2C(=C1OC)OCOC2=C1OC provides a linear representation of its structure.

Synthetic Routes for this compound

Adaptation of Lewis Acid–Mediated Benzodioxole Formation

A patented two-step synthesis for the methyl analogue, 4,7-dimethoxy-5-methyl-1,3-benzodioxole (DMB), offers a template for derivatization. Key modifications for the propenyl variant include:

Step 1: Lewis Acid–Catalyzed Demethylation and Rearrangement

Reaction Conditions :

- Starting material : 2,3,4,5-Tetramethoxypropenylbenzene (hypothetical).

- Lewis acid : Aluminum chloride (AlCl₃) or boron trichloride (BCl₃).

- Solvent : Dichloromethane (CH₂Cl₂).

- Temperature : 40°C for 16 hours under nitrogen.

Mechanism :

AlCl₃ cleaves methoxy groups, generating phenolic intermediates. Subsequent rearrangement yields 3,4-dihydroxy-2,5-dimethoxypropenylbenzene.

Step 2: Dihalomethane Cyclization

Reaction Conditions :

- Dihalomethane : Bromochloromethane (CH₂BrCl) in dimethyl sulfoxide (DMSO).

- Base : Cesium carbonate (Cs₂CO₃).

- Temperature : 110°C for 16 hours.

Mechanism :

The dihalomethane bridges phenolic oxygens, forming the 1,3-benzodioxole ring. The prop-1-en-1-yl group remains intact due to its stability under these conditions.

Table 1: Hypothetical Reaction Parameters for Propenyl Derivative

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Starting Material | Tetramethoxypropenylbenzene | 3,4-Dihydroxy intermediate |

| Reagent | AlCl₃ (1.2 eq) | CH₂BrCl (1.3 eq) |

| Solvent | CH₂Cl₂ | DMSO |

| Temperature | 40°C | 110°C |

| Time | 16 hours | 16 hours |

| Yield | ~30% (estimated) | ~70% (estimated) |

Alternative Strategies for Propenyl Group Introduction

Friedel-Crafts Alkenylation

Approach :

Introduce the prop-1-en-1-yl group via Friedel-Crafts alkylation using propenyl chloride and AlCl₃. This method risks carbocation rearrangements but may be mitigated by low temperatures.

Wittig Reaction

Reagents :

- Phosphorus ylide (e.g., CH₂=CHCH₂PPh₃⁺Br⁻).

- Aldehyde precursor (e.g., 4,7-dimethoxy-5-formyl-1,3-benzodioxole).

Natural Product Extraction from Mosla scabra

While synthetic methods dominate, isolation from Mosla scabra involves:

- Solvent Extraction : Ethanol or methanol Soxhlet extraction.

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients.

- Characterization : NMR (¹H, ¹³C) and mass spectrometry.

Table 2: Comparative Analysis of Synthetic vs. Natural Isolation

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Two-Step Synthesis | Moderate | High | Industrial |

| Natural Extraction | Low | Variable | Limited |

Mechanistic and Optimization Insights

Role of Lewis Acids

AlCl₃ facilitates demethylation via coordination to methoxy oxygen, polarizing the C-O bond for nucleophilic attack. Larger Lewis acids (e.g., BCl₃) may improve selectivity for bulkier substrates.

Solvent Effects

Temperature and Time

Prolonged heating (16+ hours) ensures complete ring closure but risks side reactions (e.g., alkene isomerization).

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-5-(prop-1-en-1-yl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes

Scientific Research Applications

4,7-Dimethoxy-5-(prop-1-en-1-yl)-2H-1,3-benzodioxole has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-5-(prop-1-en-1-yl)-2H-1,3-benzodioxole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features:

- Benzodioxole core : A fused benzene ring with two oxygen atoms at positions 1 and 2.

- Methoxy substituents : At positions 4 and 5.

- Propenyl group : An allyl chain at position 5, contributing to its hydrophobicity and biological activity.

Comparison with Structurally Similar Compounds

Apiol (4,7-Dimethoxy-5-(2-propenyl)-1,3-benzodioxole)

Apiol is a positional isomer of the target compound, differing only in the placement of the methoxy groups. It is commonly found in dill (Anethum graveolens) and parsley.

Key Insight : Despite identical substituents, apiol and the target compound exhibit distinct chromatographic profiles due to stereoelectronic effects .

Dillapiol (4,5-Dimethoxy-6-prop-2-enyl-1,3-benzodioxole)

Dillapiol is another positional isomer with methoxy groups at positions 4 and 5 and a propenyl group at position 4.

Key Insight : The position of the methoxy group significantly impacts biological function. The 4,7-dimethoxy configuration enhances antitumor activity, while 4,5-dimethoxy derivatives favor insecticidal effects .

SY-1 (5-Substituted 4,7-Dimethoxy-5-methyl-1,3-benzodioxole)

SY-1 is a synthetic derivative of apiol with a methyl group replacing the propenyl chain.

Key Insight : Substitution of the propenyl group with a methyl group (SY-1) enhances antitumor potency, likely due to improved metabolic stability .

4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde

This synthetic derivative introduces a carbaldehyde group for coenzyme Q analogue synthesis.

Key Insight : Carbaldehyde derivatives are more versatile in synthetic chemistry but lack the natural antitumor activity of the propenyl-substituted parent compound .

Biological Activity

4,7-Dimethoxy-5-(prop-1-en-1-yl)-2H-1,3-benzodioxole, commonly referred to as apiole , is a compound belonging to the class of benzodioxoles. It has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anti-cancer research. This article reviews the current understanding of its biological activity based on various studies and findings.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| CAS Number | 523-80-8 |

| Melting Point | 29°C |

| Boiling Point | 294°C |

Anti-inflammatory Properties

Research has demonstrated that apiole exhibits significant anti-inflammatory effects. A study investigated its potential to inhibit pro-inflammatory cytokines and mediators in RAW264.7 macrophages. The findings revealed that apiole significantly reduced the production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) when stimulated by lipopolysaccharide (LPS) . Additionally, apiole was found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory response.

Furthermore, apiole's mechanism of action involves the inhibition of nuclear factor-kappa B (NF-κB) activation, a critical transcription factor in inflammation. The compound was shown to prevent the phosphorylation and degradation of its inhibitor, IκB-alpha .

Anti-cancer Activity

Apiole has also been evaluated for its anti-cancer properties. A study focused on its effects on human colon cancer cells (COLO 205). The results indicated that apiole exhibited notable cytotoxicity, with an IC₅₀ value significantly lower than other derivatives tested . The compound's anti-proliferative effects were attributed to its ability to induce apoptosis and alter cell cycle progression.

A structure–activity relationship study demonstrated that modifications at the 5-position of the benzodioxole structure could enhance anti-cancer efficacy. Apiole emerged as one of the most potent compounds against COLO 205 cells among a series of derivatives assessed .

Case Studies

- Study on Inflammation : In a controlled experiment, RAW264.7 cells treated with apiole showed a marked decrease in inflammatory markers compared to untreated controls. This suggests potential therapeutic applications for inflammatory diseases .

- Colon Cancer Research : A comparative analysis involving several benzodioxole derivatives revealed that apiole had superior anti-proliferative effects against COLO 205 cells, indicating its potential as a lead compound for developing anti-cancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,7-dimethoxy-5-(prop-1-en-1-yl)-2H-1,3-benzodioxole, and how can reaction conditions be fine-tuned to improve yield?

- Methodological Answer : The compound can be synthesized via formylation or alkylation of a benzodioxole precursor. For example, formylation using a mixture of PCl₅ and ethyl formate in dry CH₂Cl₂ under reflux (4 hours) followed by quenching with SnCl₄ at −10°C yields structurally similar aldehydes in ~90% efficiency . Steric effects from the prop-1-en-1-yl group may necessitate longer reaction times or elevated temperatures. Purification via recrystallization (EtOH/DMF 1:1) is recommended to isolate the product .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Key signals include δ 10.25 ppm (CHO proton in analogous aldehydes) and δ 6.16 ppm (OCH₂O protons). Prop-1-en-1-yl protons typically appear as doublets near δ 5–6 ppm .

- Mass Spectrometry : A molecular ion peak at m/z 252 ([M]⁺) and fragmentation patterns (e.g., loss of methoxy groups) confirm the structure .

- IR Spectroscopy : A carbonyl stretch (~1674 cm⁻¹) and aromatic C–O vibrations (~1609 cm⁻¹) are diagnostic .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for reactions involving volatile reagents (e.g., PCl₅). In case of exposure, immediately rinse with water and consult a physician. Safety data sheets (SDS) for structurally related benzodioxoles highlight risks of skin/eye irritation and recommend PPE (gloves, goggles) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, identifying nucleophilic/electrophilic sites. For example, the prop-1-en-1-yl group’s electron-withdrawing effect may direct electrophilic substitution to the 5-position. Software like Gaussian or ORCA can optimize geometries using B3LYP/6-31G* basis sets .

Q. What strategies resolve contradictions in reported spectral data for benzodioxole derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., OCH₂O protons) may arise from solvent effects or impurities. Cross-validate data using:

- Deuterated Solvents : Compare DMSO-d₆ vs. CDCl₃ spectra.

- 2D NMR : HSQC and HMBC correlations clarify ambiguous assignments .

- Control Experiments : Reproduce synthesis under strictly anhydrous conditions to eliminate hydrolysis by-products .

Q. How do steric and electronic effects influence the compound’s utility in catalytic applications (e.g., ligand design)?

- Methodological Answer : The methoxy and benzodioxole groups enhance π-backbonding potential, making the compound a candidate for transition-metal ligands (e.g., Pd or Ru complexes). Steric hindrance from the prop-1-en-1-yl group can be mitigated by substituting shorter alkyl chains. Electrochemical studies (cyclic voltammetry) assess redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.